![molecular formula C15H19N3O5S B2900663 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-19-4](/img/structure/B2900663.png)

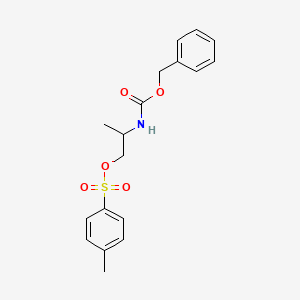

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

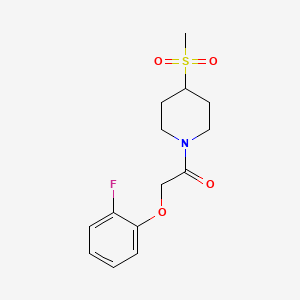

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MTSD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSD is a spirocyclic compound that contains a triazaspirodecane core, which has been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis of Spirotetramat

This compound is a key intermediate in the synthesis of Spirotetramat , an insecticide developed by Bayer CropScience . Spirotetramat is known for its efficacy and safety for crops, with unique two-way internal absorption and transport properties that allow it to be transported to any part of the plant. This helps in preventing egg hatching and larval development of pests on roots and leaves .

Pesticide Development

The derivatives of 1,8-diazaspiro[4.5]decane-2,4-dione are useful as pesticides. They have been identified for their potential in controlling pests, which is crucial for improving agricultural productivity and reducing crop damage .

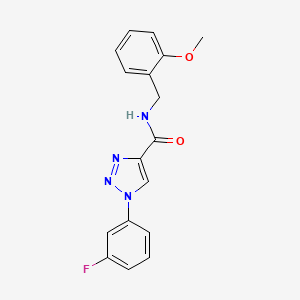

Pain Management Research

Recent studies have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as having potential in pain management. These compounds have shown allodynic efficacy in models of inflammatory pain, indicating their potential use in developing new analgesics .

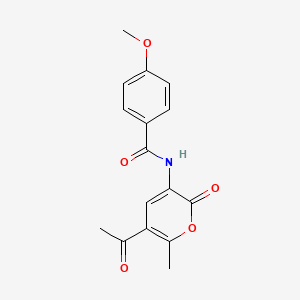

Environmental Safety and Eco-toxicity Studies

The environmental fate, eco-toxicity, and human health issues related to this compound are of significant interest. Research in this area focuses on understanding the impact of these chemicals on the environment and their safety profile .

Optimization of Synthesis Processes

Research has been conducted to improve the synthesis process of compounds like Spirotetramat by optimizing conditions and reducing synthetic costs. This includes exploring various synthetic routes and improving yields .

Market Prospects and Applications

The market prospects and applications of compounds derived from 1,3,8-triazaspiro[4.5]decane-2,4-dione are being explored due to their broad-spectrum insecticidal efficacy and compliance with pesticide requirements in countries like China .

Mechanism of Action

Target of Action

The primary target of this compound is the Delta Opioid Receptor (DOR) . The DOR is a G protein-coupled receptor that is widely distributed in the brain and is involved in pain modulation, mood regulation, and immune response .

Mode of Action

This compound acts as an agonist at the DOR . It binds to the orthosteric site of the receptor, triggering a conformational change that activates the receptor . This activation leads to the initiation of intracellular signaling pathways, primarily through G-protein signaling .

Biochemical Pathways

Upon activation of the DOR, the compound triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . These changes can modulate pain perception and induce analgesic effects .

Result of Action

The activation of the DOR by this compound results in anti-allodynic efficacy , as demonstrated in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound could potentially be used for pain management .

properties

IUPAC Name |

8-(4-methoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-17-13(19)15(16-14(17)20)7-9-18(10-8-15)24(21,22)12-5-3-11(23-2)4-6-12/h3-6H,7-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXVXTHRQHXGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2900586.png)

![1-Benzofuran-2-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2900587.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900595.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea](/img/structure/B2900596.png)

![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2900601.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)